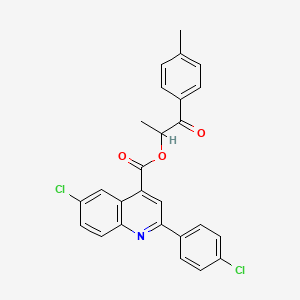
rac-Methamphetamine D5 Hydrochloride; Benzeneethan-a,ss-d2-amine, a-methyl-N-(methyl-d3)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-Deoxyephedrine-d5 hydrochloride is a deuterated form of deoxyephedrine, also known as methamphetamine. This compound is a stimulant that affects the central nervous system. The deuterium labeling is used in scientific research to trace the metabolic pathways and understand the pharmacokinetics of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Deoxyephedrine-d5 hydrochloride typically involves the reduction of ephedrine or pseudoephedrine. One common method is the catalytic hydrogenation of ephedrine in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium. The reaction is carried out under high pressure and temperature conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of (+/-)-Deoxyephedrine-d5 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to achieve the desired level of deuteration. The final product is purified using crystallization or chromatography techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Deoxyephedrine-d5 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated benzaldehyde and other oxidation products.
Reduction: It can be reduced to form deuterated amphetamine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Deuterated benzaldehyde and other oxidation products.
Reduction: Deuterated amphetamine.
Substitution: Various deuterated derivatives depending on the nucleophile used.
Scientific Research Applications
(+/-)-Deoxyephedrine-d5 hydrochloride is used extensively in scientific research, particularly in the following fields:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of drug metabolism.
Biology: Helps in studying the effects of deuterium labeling on biological systems and metabolic processes.
Medicine: Used in pharmacokinetic studies to trace the distribution and elimination of deuterated drugs in the body.
Industry: Employed in the development of new pharmaceuticals and in the study of drug interactions and stability.
Mechanism of Action
(+/-)-Deoxyephedrine-d5 hydrochloride exerts its effects by stimulating the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. The deuterium labeling does not significantly alter the mechanism of action but allows researchers to trace the metabolic pathways and understand the pharmacokinetics of the compound. The primary molecular targets are the monoamine transporters, which are responsible for the reuptake of neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
Ephedrine: A naturally occurring compound with similar stimulant effects but less potent.
Pseudoephedrine: An isomer of ephedrine with similar pharmacological properties.
Amphetamine: A stimulant with a similar mechanism of action but different chemical structure.
Uniqueness
(+/-)-Deoxyephedrine-d5 hydrochloride is unique due to its deuterium labeling, which allows for detailed metabolic and pharmacokinetic studies. This labeling provides a distinct advantage in research applications, as it enables the tracing of the compound’s metabolic pathways without significantly altering its pharmacological properties.
Properties
CAS No. |
60124-81-4 |
|---|---|
Molecular Formula |
C10H16ClN |
Molecular Weight |
190.72 g/mol |
IUPAC Name |
1,2-dideuterio-1-phenyl-N-(trideuteriomethyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/i2D3,8D,9D; |
InChI Key |
TWXDDNPPQUTEOV-QVBWKROHSA-N |
Isomeric SMILES |
[2H]C(C1=CC=CC=C1)C([2H])(C)NC([2H])([2H])[2H].Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-ethylimidazo[1,2-b]pyridazine](/img/structure/B12044982.png)

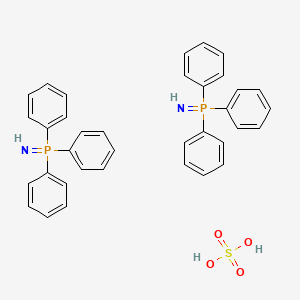

![6-tert-butyl-8-{[(E)-(1-hydroxynaphthalen-2-yl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B12045008.png)
![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12045012.png)
![2-(4-benzylpiperazin-1-yl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B12045018.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12045020.png)
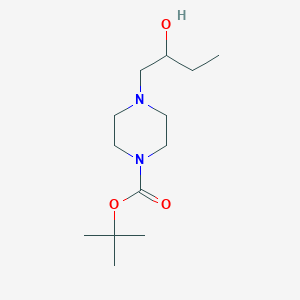
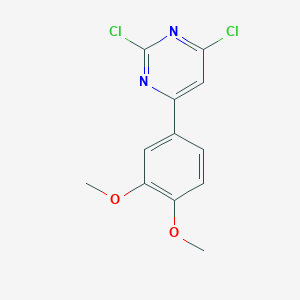
![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12045041.png)
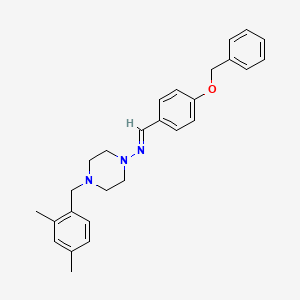
![Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III)](/img/structure/B12045053.png)
